1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine
Description
Properties
IUPAC Name |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-1-3-13-15(9-11)25-17(21-13)23-5-7-24(8-6-23)18-22-14-4-2-12(20)10-16(14)26-18/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKTHNYYGIAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine typically involves the coupling of substituted 2-amino benzothiazoles with piperazine derivatives. One common method includes the following steps :
Starting Materials: Substituted 2-amino benzothiazoles and piperazine derivatives.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as cesium carbonate (CsCO₃), and a solvent like dioxane. The mixture is heated to around 105°C for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine typically involves the reaction of piperazine with benzothiazole derivatives. The presence of the piperazine moiety enhances the compound's solubility and biological activity. Various synthetic routes have been explored to optimize yield and purity, often utilizing cyclization reactions and functional group modifications.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including those containing piperazine. For instance, novel benzothiazole-piperazine compounds have been tested against several cancer cell lines, such as colon (HCT-116), breast (MCF-7), and liver cancer cells. These compounds exhibited significant cytotoxic effects with IC50 values ranging from 22.13 to 61.03 μM, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Benzothiazole-Piperazine Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| OMS5 | HCT-116 | 22.13 |
| OMS14 | MCF-7 | 61.03 |
| Novel hybrids | Caco2 | Moderate to potent |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains and fungi. Studies indicate that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A1 | Staphylococcus aureus | Significant |
| A2 | Escherichia coli | Substantial |
| B1 | Aspergillus niger | Moderate |
Antidiabetic Effects
Research has also explored the hypoglycemic effects of benzothiazole derivatives in diabetic models. Compounds similar to this compound have been evaluated for their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, demonstrating potential as antidiabetic agents .
Case Studies and Research Findings
Several case studies have documented the efficacy of benzothiazole-piperazine derivatives in clinical settings:
- A study demonstrated that a derivative significantly inhibited tumor growth in xenograft models .
- Another research project highlighted its potential in treating infections caused by resistant strains of bacteria .
These findings underscore the importance of further research into the therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of 1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine with similar piperazine derivatives:
Key Observations :
- Functional Group Diversity : Derivatives with dithiol-one (C₈H₆Cl₂N₂OS₄, ) or dithiocarbamate groups () exhibit distinct physicochemical profiles, such as increased polarity and metal-chelating capabilities.
Antimicrobial Activity
- Thiadiazole-Piperazine Derivatives : Compounds like C₂₀H₁₆N₈O₄S₄ (MW 428.4, ) showed moderate to strong antimicrobial activity, attributed to the thiadiazole moiety’s ability to disrupt microbial membranes.
- Chlorobenzaldehyde Derivatives : 1,4-Bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone demonstrated superior fungicidal activity against Colletotrichum falcatum compared to commercial fungicides .
Antitumor Activity
- Dithiocarbamate Derivatives: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives exhibited selective inhibition of HL-60 leukemia cells (up to 90% at 10 µM) .
Pharmacokinetic and Thermal Properties
- Thermal Stability : Poly(1,4-bis(methacryloyl)piperazine) (from ) exhibited a decomposition temperature above 250°C, suggesting that piperazine derivatives with rigid substituents may possess high thermal stability.
- Solubility: Ethoxy () or morpholino () substituents likely improve aqueous solubility compared to chloro groups.
Biological Activity
1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: CHClNS
Molecular Weight: 395.34 g/mol
The compound features a piperazine ring substituted with two 6-chlorobenzo[d]thiazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Neuropharmacological Effects
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. In studies involving derivatives of piperazine and thiazole, the following findings were observed:
- Inhibition of Gram-negative Bacteria: Compounds similar to this compound demonstrated notable antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Related Thiazole Derivative | P. aeruginosa | 16 µg/mL |
These findings suggest that the thiazole moiety contributes significantly to the antibacterial activity observed in these compounds.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays: The compound showed cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.5 |
| A549 | 7.2 |
These results indicate that the compound may induce apoptosis in cancer cells, likely through mechanisms involving the modulation of apoptotic pathways .
Neuropharmacological Effects
Recent studies have indicated potential neuropharmacological effects of related piperazine compounds:
- Anticonvulsant Activity: Some derivatives exhibited anticonvulsant properties in animal models, suggesting that modifications to the piperazine structure could enhance efficacy against seizures .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors: The compound may interact with neurotransmitter receptors or other molecular targets involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Study on Antibacterial Efficacy: A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives significantly inhibited the growth of resistant bacterial strains .
- Anticancer Activity Research: Another investigation demonstrated that thiazole-piperazine hybrids induced apoptosis in cancer cells via mitochondrial pathways .
- Neuropharmacological Assessment: Research indicated that certain piperazine derivatives showed promise as anticonvulsants in preclinical models .
Q & A
Basic Research Question
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48–72 hours.
- DNA binding assays : Use ethidium bromide displacement to quantify intercalation potential.
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
How should researchers design molecular docking studies to assess the interaction between this compound and DNA targets?
Advanced Research Question
- Software : AutoDock Vina (multithreaded for speed) with AM1-optimized ligand conformers .
- Grid Parameters : Define a 40Å × 40Å × 40Å box around DNA (PDB: 1BNA).
- Binding Analysis : Prioritize hydrogen bonds, π-alkyl interactions, and binding energies (ΔG ≤ -7 kcal/mol indicates strong affinity). Validate with MD simulations .
Q. Table 1: Docking Results for Piperazine-DNA Interactions
| Binding Site | ΔG (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| DG4, DA6 | -7.5 | H-bonds (2.18 Å), π-alkyl (4.91 Å) | |
| DC23 | -7.4 | C-H bonds (3.76 Å) |
How can discrepancies in the reported binding affinities of this compound analogs to biological targets be resolved?
Advanced Research Question
- Conformational Analysis : Use Spartan06 with AM1 to identify low-energy conformers influencing docking poses .
- Experimental Validation : Compare in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Parameter Standardization : Align grid sizes, force fields, and scoring functions across studies .
What computational approaches are critical for determining the most stable conformer of this compound in drug design?
Advanced Research Question
- Semiempirical Methods : AM1 or PM6 for preliminary conformational sampling.
- DFT Optimization : B3LYP/6-31G(d) refines geometry and electronic properties.
- MD Simulations : Run in explicit solvent (e.g., water) for 50 ns to assess dynamic stability .
What strategies are effective for establishing structure-activity relationships (SAR) in piperazine derivatives with chlorobenzo[d]thiazole substituents?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (EWGs) like -NO2 at the 4-position of benzothiazole to enhance DNA binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., chlorobenzothiazole) using Schrödinger’s Phase.
- QSAR Models : Use CoMFA/CoMSIA to correlate logP, polar surface area, and IC50 values .
What precautions are necessary when handling reactive intermediates in the synthesis of this compound?
Basic Research Question
- Moisture Control : Conduct reactions under anhydrous conditions (N2/Ar atmosphere).
- Toxic Byproducts : Trap HCl gas with NaOH scrubbers.
- Chromatography : Use silica gel pre-treated with 1% triethylamine to prevent decomposition .
How can researchers validate the anticancer activity of this compound across multiple cell lines and in vivo models?
Advanced Research Question
- Cell Panel Testing : Include >5 cancer types (e.g., leukemia, breast, lung) and normal cells (e.g., HEK293) for selectivity.
- In Vivo Models : Use xenograft mice (subcutaneous tumors) with 10–50 mg/kg dosing (oral/IP). Monitor tumor volume and biomarkers (Ki-67, p53) .
What methodological considerations are crucial when comparing the antibacterial and anticancer activities of piperazine-based compounds?
Advanced Research Question
- Assay Design : For antibacterial studies, use agar diffusion (MIC ≤ 50 µg/mL) against Gram+/Gram- strains. For anticancer, prioritize IC50 values (≤10 µM).
- Mechanistic Studies : Antibacterial activity may involve membrane disruption (test via LIVE/DEAD staining), while anticancer effects often target DNA or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
